molecular formula C12H14ClF3N2O B3039751 (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol CAS No. 1308146-14-6

(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol

Cat. No.: B3039751
CAS No.: 1308146-14-6
M. Wt: 294.7 g/mol
InChI Key: IQMPQUHQJIDINS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2O/c13-10-5-9(12(14,15)16)6-17-11(10)18-3-1-8(7-19)2-4-18/h5-6,8,19H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMPQUHQJIDINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-amine

The pyridine core is synthesized via chlorination and trifluoromethylation of 2-aminopyridine. Key steps include:

  • Chlorination : Phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C.
  • Trifluoromethylation : Copper-mediated coupling with trifluoromethyl iodide (CF₃I) under inert atmosphere.

Reaction Conditions :

Step Reagents Temperature Yield
Chlorination PCl₅, DCM 0–5°C 78%
Trifluoromethylation CF₃I, CuI 120°C 65%

Piperidine Ring Formation

The piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr). A patented method involves:

  • Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 4-piperidone in tetrahydrofuran (THF) using n-butyllithium (n-BuLi) as a base.
  • Key Parameters :
    • Molar ratio (amine:piperidone) = 1:1.2
    • Reaction time: 12 hours at −78°C.

Outcome :

  • Intermediate: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-one (Yield: 72%).

Methanol Group Introduction

The ketone group in the piperidine intermediate is reduced to a methanol group using sodium borohydride (NaBH₄) in methanol. Alternative methods employ catalytic hydrogenation with palladium on carbon (Pd/C):

Comparative Reduction Methods :

Reducing Agent Solvent Temperature Yield
NaBH₄ Methanol 25°C 85%
H₂/Pd-C Ethanol 50°C 91%

Industrial-Scale Production

Continuous Flow Synthesis

A patent describes a scalable approach using continuous flow reactors to enhance efficiency:

  • Step 1 : Pyridine intermediate synthesis in a microreactor (residence time: 2 minutes).
  • Step 2 : Piperidine ring formation under high-pressure conditions (5 bar).
  • Step 3 : Hydrogenation in a fixed-bed reactor with Pd/C catalyst.

Advantages :

  • 40% reduction in reaction time compared to batch processes.
  • Purity ≥98% after crystallization.

Purification Techniques

Industrial methods prioritize crystallization over chromatography:

  • Solvent System : Ethyl acetate/n-hexane (1:3 v/v).
  • Recovery Rate : 89%.

Comparative Analysis of Synthetic Routes

Yield Optimization

Method Total Yield Cost Efficiency
Laboratory (NaBH₄) 63% Moderate
Laboratory (H₂/Pd-C) 68% High
Industrial Flow 75% Very High

Byproduct Management

  • Major Byproduct : 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine (formed via over-reduction).
  • Mitigation : Controlled hydrogen pressure (≤3 bar) and catalyst loading (5% Pd-C).

Experimental Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 4.15 (m, 1H, piperidine-H), 3.62 (s, 2H, CH₂OH).
  • IR (cm⁻¹) : 3340 (O-H), 1120 (C-F).

Reproducibility Data

Parameter Lab Scale Pilot Scale
Purity 95% 98%
Batch Time 48 hours 12 hours

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Antidepressant and Antipsychotic Activities

Research indicates that derivatives of piperidine, including the compound , exhibit potential antidepressant and antipsychotic effects. Studies have shown that modifications to the piperidine ring can enhance binding affinity to serotonin receptors, which are crucial in mood regulation. For instance:

  • Case Study: A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives and their effects on serotonin receptor subtypes, demonstrating that specific substitutions can lead to increased efficacy in treating depression and anxiety disorders .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its ability to inhibit certain kinases involved in cancer cell proliferation makes it a candidate for further development:

  • Case Study: Research published in Cancer Research highlighted a series of piperidine derivatives that showed promise in inhibiting tumor growth in vitro. The study found that the trifluoromethyl group significantly enhanced the compound's potency against various cancer cell lines .

Insecticide Development

The structural characteristics of (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol have led to its exploration as a potential insecticide. The trifluoromethyl group is known to improve the lipophilicity of compounds, allowing better penetration into insect cuticles.

  • Case Study: A patent application described a series of piperidine derivatives with insecticidal activity against common agricultural pests. The study reported effective mortality rates when tested on specific insects, indicating potential for use in crop protection .

Drug Development

Further optimization of this compound could lead to new therapeutic agents targeting neurological disorders and various cancers.

Environmental Impact Assessment

As its use expands into agrochemicals, assessing the environmental impact and sustainability of such compounds will be crucial.

Mechanism of Action

The mechanism of action of (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperazine Derivatives

a. 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45)
  • CAS No.: Not explicitly provided.
  • Molecular Formula : C₁₈H₁₈ClF₃N₄OS
  • Molecular Weight : ~438 g/mol (estimated).
  • Key Differences: Replaces the piperidine ring with a piperazine moiety.
  • Synthesis : Uses HOBt/TBTU coupling reagents in DMF, achieving 87% yield .
  • Applications : Evaluated for antimicrobial activity due to the thiophene group’s bioactivity .
b. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine Hydrochloride
  • Hydrochloride salt improves solubility for pharmaceutical formulations.
  • Applications : Likely investigated for central nervous system (CNS) targets due to piperazine’s prevalence in neuroactive drugs .

Pyrazole and Pyridine Hybrids

a. 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
  • CAS No.: 1315367-73-7
  • Molecular Formula : C₁₂H₇ClF₅N₃O₂
  • Molecular Weight : 355.65 g/mol
  • Key Differences: Replaces piperidine with a pyrazole ring.
  • Applications : Likely used as a protease inhibitor or enzyme-targeting agent due to the carboxylic acid moiety .

Piperidine-Based Analogues

a. 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol
  • CAS No.: 841253-81-4
  • Molecular Formula : C₂₀H₂₃ClN₄O
  • Molecular Weight : 370.88 g/mol
  • Ethanol substituent enhances solubility compared to the hydroxymethyl group in the parent compound.
  • Applications : Explored in oncology or antiviral research due to pyrimidine’s role in nucleic acid analogues .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards Applications
(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol C₁₂H₁₄ClF₃N₂O 294.70 -CF₃, -Cl, -CH₂OH H302, H315, H319 CNS drug candidate
MK45 (Piperazine-thiophene hybrid) C₁₈H₁₈ClF₃N₄OS ~438 Piperazine, thiophene, ketone Not specified Antimicrobial agents
Pyrazole-carboxylic acid C₁₂H₇ClF₅N₃O₂ 355.65 Pyrazole, -COOH, -CF₃ Not specified Enzyme inhibition
Piperidine-pyrazolo-pyrimidine C₂₀H₂₃ClN₄O 370.88 Pyrazolo-pyrimidine, ethanol Not specified Antiviral/oncology research

Biological Activity

The compound (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol , with CAS number 1308146-14-6, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₄ClF₃N₂O
  • Molecular Weight : 294.70 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Sealed in a dry environment at 2-8°C

The biological activity of this compound primarily stems from its structural components, which include a piperidine ring and a pyridine moiety. The trifluoromethyl group is known to enhance lipophilicity and may influence the binding affinity to target proteins.

Antiparasitic Activity

Research indicates that compounds with similar structural features exhibit notable antiparasitic properties. For instance, modifications in the piperidine or pyridine rings can significantly affect the efficacy against parasites such as Plasmodium spp. Studies have shown that derivatives with trifluoromethyl substitutions tend to improve potency by altering metabolic stability and solubility profiles .

Antidepressant and Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems. The incorporation of halogen atoms, such as chlorine and trifluoromethyl groups, has been linked to increased activity against monoamine oxidase (MAO) enzymes, which are crucial in regulating mood .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Chlorine Substitution : Often associated with increased inhibitory activity against various enzymes, including MAO-B.

The following table summarizes findings from SAR studies related to similar compounds:

Compound StructureEC₅₀ (μM)Biological Activity
Trifluoromethyl-Pyridine0.010High potency against parasites
Chlorinated Analog0.064Moderate MAO-B inhibition
Unsubstituted Variant0.577Decreased activity

Case Studies

  • In Vitro Studies : A study evaluated the antiparasitic efficacy of various derivatives, including the target compound. The results indicated that compounds with the trifluoromethyl group exhibited significantly lower EC₅₀ values compared to their non-fluorinated counterparts, suggesting enhanced potency .
  • Neuropharmacological Assessment : Another investigation assessed the neuroprotective effects of related compounds in a mouse model of depression. The results demonstrated that compounds with similar structural motifs significantly reduced depressive behaviors, indicating potential for therapeutic application in mood disorders .

Q & A

Q. What are the established synthetic routes for (1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine and piperidine rings. Key steps include:

Chlorination and Trifluoromethylation : Starting with a pyridine precursor, chlorination at the 3-position and trifluoromethylation at the 5-position are achieved using reagents like POCl₃ and CF₃Cu, respectively .

Piperidine Ring Formation : The piperidine moiety is introduced via nucleophilic substitution or reductive amination. For example, coupling 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a piperidin-4-ylmethanol derivative under basic conditions (e.g., NaOH in dichloromethane) .

Hydroxymethyl Group Installation : The methanol group on the piperidine ring is often introduced via oxidation (e.g., using MnO₂) or reduction (e.g., NaBH₄) of a carbonyl intermediate .
Critical Consideration : Reaction temperature and solvent polarity significantly impact regioselectivity. For instance, polar aprotic solvents like DMF enhance trifluoromethylation efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The trifluoromethyl group (δ ~120-125 ppm in ¹³C NMR) and pyridine protons (δ ~8.5-9.5 ppm in ¹H NMR) are diagnostic. The piperidine ring’s axial/equatorial protons split into distinct multiplet patterns .
  • Mass Spectrometry (HRMS) : Accurate mass determination confirms the molecular formula (e.g., C₁₂H₁₃ClF₃NO). Electrospray ionization (ESI+) is preferred due to the compound’s moderate polarity .
  • IR Spectroscopy : Stretching vibrations for -OH (3200-3600 cm⁻¹) and C-F (1100-1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictory crystallographic data for this compound?

  • Methodological Answer :
  • Molecular Replacement (MR) : Software like Phaser-2.1 () can phase X-ray data using homologous structures (e.g., pyridine-containing analogs). Adjustments to torsion angles of the piperidine ring may resolve clashes in electron density maps .
  • Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian09) and experimental bond lengths/angles. Discrepancies >0.05 Å suggest misassigned conformers or solvent effects .
  • Case Study : A 2020 study on a related trifluoromethylpyridine derivative used PHENIX () to refine disordered trifluoromethyl groups by applying anisotropic displacement parameters .

Q. What strategies optimize reaction yields when introducing the hydroxymethyl group on the piperidine ring?

  • Methodological Answer :
  • Byproduct Mitigation : Competing N-alkylation can be suppressed using bulky bases (e.g., DIPEA) to deprotonate the piperidine nitrogen selectively .
  • Redox Control : Catalytic hydrogenation (H₂/Pd-C) of a ketone intermediate (piperidin-4-yl)methanone avoids over-reduction, achieving >85% yield vs. 60% with NaBH₄ .
  • Solvent Screening : A 2021 study found that tert-butanol minimizes steric hindrance during hydroxymethylation, improving yields by 20% compared to THF .

Q. How do electronic effects of the trifluoromethyl group influence binding affinity in receptor studies?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -CF₃ group decreases electron density on the pyridine ring, enhancing π-π stacking with aromatic residues (e.g., in kinase targets). This was validated via SAR studies on analogs lacking the -CF₃ group, which showed 10-fold lower potency .
  • Hydrophobic Interactions : Molecular dynamics simulations (e.g., GROMACS) reveal that the -CF₃ group occupies hydrophobic pockets in protein targets, as seen in agrochemical target studies ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • Purity Assessment : HPLC (≥95% purity, ) is critical. Impurities like residual dichloromethane (boiling point: 40°C) can depress observed melting points .
  • Polymorphism Screening : DSC/TGA analysis identifies metastable polymorphs. For example, a 2022 study found two polymorphs (mp: 123–124°C and 128–130°C) for a related pyridine methanol derivative .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol
Reactant of Route 2
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(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol

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